molecular formula C10H13IN2O4 B1595135 5'-Iodo-5'-deoxythymidine CAS No. 25953-14-4

5'-Iodo-5'-deoxythymidine

Cat. No. B1595135
CAS RN: 25953-14-4
M. Wt: 352.13 g/mol
InChI Key: LEQXAJKTJWCXEC-UHFFFAOYSA-N
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Description

5'-Iodo-5'-deoxythymidine, also known as iododeoxyuridine (IUdR), is a synthetic nucleoside analog of thymidine (TdR), a naturally occurring nucleoside. IUdR is widely used in biochemistry and molecular biology research, particularly in the field of gene expression and gene regulation. IUdR has a wide range of applications, including genetic engineering, gene expression studies, and gene therapy. IUdR is also used in cancer research, as it has been found to be an effective inhibitor of DNA replication in several types of cancer cells.

Scientific Research Applications

Cancer Research and Treatment

5’-Iodo-5’-deoxythymidine (IDU) is utilized in cancer research, particularly in the study of cellular metabolism in cancer cells. It has been examined for its ability to modulate iododeoxyuridine (IdUrd) metabolism in human colon cancer xenografts, which is significant for understanding the dynamics of cancer cell proliferation and potential treatment strategies .

DNA Synthesis Studies

IDU serves as a nucleoside analog in DNA synthesis studies. It is involved in the reversible phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), which is essential for DNA synthesis and cellular growth. This makes it a valuable tool for understanding the mechanisms of DNA replication and repair .

Chemical Modification of Oligonucleotides

The compound is used for the chemical modification of oligonucleotides. A 5’-iodo-modified oligonucleotide can be quantitatively converted to the corresponding 5’-azide, which is significant for structural studies and the development of novel therapeutic agents .

Physical and Chemical Property Analysis

Due to its unique physical and chemical properties, IDU is extensively studied for its potential applications in various fields of research and industry. Its molecular weight and formula make it a subject of interest in the study of nucleoside analogs’ behavior under different conditions.

Mechanism of Action

Target of Action

5’-Iodo-5’-deoxythymidine (IdUrd) is a thymidine analogue . The primary target of this compound is the enzyme thymidine kinase . Thymidine kinase plays a crucial role in the nucleotide salvage pathway, which is responsible for the synthesis of deoxyribonucleotides from their corresponding ribonucleotides .

Mode of Action

5’-Iodo-5’-deoxythymidine acts as a substrate for thymidine kinase . It is incorporated into the DNA in place of thymidine during the replication process . This results in the production of faulty DNA, which cannot infect or destroy tissue .

Biochemical Pathways

The biochemical pathway affected by 5’-Iodo-5’-deoxythymidine is the DNA synthesis pathway. The compound interferes with the normal functioning of this pathway by replacing thymidine during DNA replication . This leads to the production of faulty DNA, which can inhibit the replication of certain viruses .

Pharmacokinetics

It is known that thymidine analogues like 5’-iodo-5’-deoxythymidine are rapidly metabolized into nucleobase and sugar in the upper gastrointestinal tract .

Result of Action

The incorporation of 5’-Iodo-5’-deoxythymidine into DNA results in the production of faulty DNA . This faulty DNA cannot infect or destroy tissue, thereby inhibiting the replication of certain viruses .

Action Environment

The action of 5’-Iodo-5’-deoxythymidine can be influenced by environmental factors. For instance, the pH level can affect the stability of the compound . Below pH 8, the compound undergoes degradation by a novel phosphorylysis reaction . The inclusion of magnesium ion in the reaction can decrease the rate of degradation .

properties

IUPAC Name

1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQXAJKTJWCXEC-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Iodo-5'-deoxythymidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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